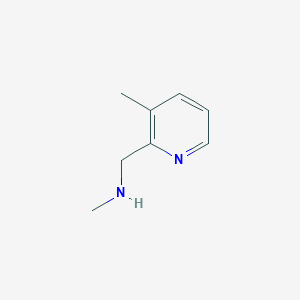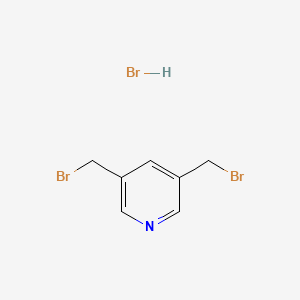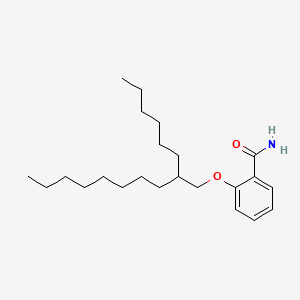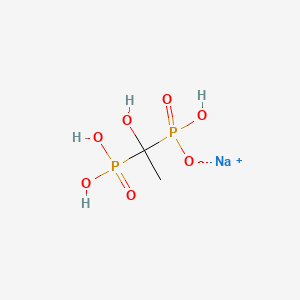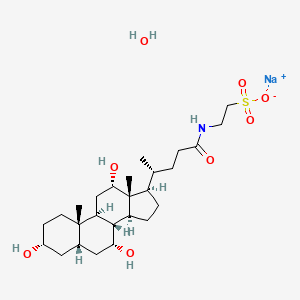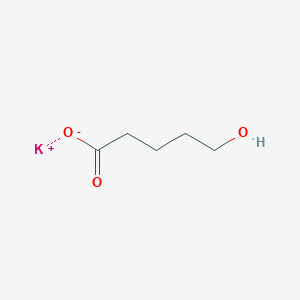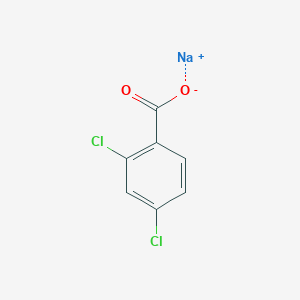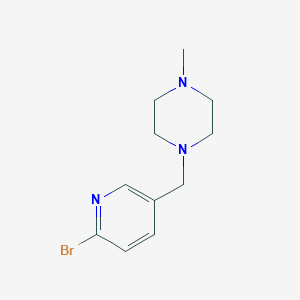
1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the potential characteristics and synthetic routes for the compound . The first paper describes the synthesis of a pyridine derivative with a 4-methylpiperazine moiety, while the second paper details the synthesis of a brominated pyridine compound with relevance to receptor antagonism .
Synthesis Analysis
The synthesis of related compounds involves nucleophilic substitution reactions, which are likely relevant to the synthesis of "1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine". In the first paper, a nucleophilic substitution reaction is used to attach a 1-methylpiperazine to a brominated pyridine precursor . The second paper outlines a multi-step synthesis involving regioselective reactions, methoxylation, and bromination to produce a brominated pyridine derivative . These methods suggest that a similar approach could be used to synthesize "1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine", potentially starting with a brominated pyridine and introducing the 4-methylpiperazine moiety through nucleophilic substitution.
Molecular Structure Analysis
While the molecular structure of "1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine" is not directly analyzed in the papers, the structures of related compounds suggest that it would feature a pyridine ring substituted with a bromine atom and a piperazine ring. The presence of these functional groups would influence the compound's electronic properties and potential binding interactions with biological targets .
Chemical Reactions Analysis
The papers do not provide specific reactions for "1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine", but the described synthetic routes imply that the compound could undergo further functionalization through reactions at the bromine or the piperazine nitrogen atoms. For instance, the bromine could be displaced in a nucleophilic substitution reaction, or the piperazine could be alkylated or acylated .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine" are not detailed in the papers. However, based on the properties of similar compounds, it can be inferred that the compound would likely be a solid at room temperature and could exhibit moderate solubility in organic solvents due to the presence of the piperazine and pyridine rings. The bromine atom would make the compound more dense and potentially more reactive towards nucleophiles .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of various heterocyclic compounds, showcasing its utility in chemical synthesis. For instance, Mishriky and Moustafa (2013) synthesized a derivative through a nucleophilic substitution reaction, emphasizing its role in forming complex molecular structures (Mishriky & Moustafa, 2013). Similarly, Karczmarzyk and Malinka (2008) conducted structural characterization of isothiazolopyridines, utilizing derivatives in their structural analysis (Karczmarzyk & Malinka, 2008).
Biological Activity and Medical Imaging
- Research has explored the biological activities of derivatives, such as in the study of catechol oxidase models by Merkel et al. (2005), where the compound was part of unsymmetrical compartmental dinucleating ligands (Merkel et al., 2005). In another study, Wang et al. (2018) synthesized a derivative for potential use in Positron Emission Tomography (PET) imaging, highlighting its relevance in medical diagnostics (Wang et al., 2018).
Drug Discovery and Molecular Interaction Studies
- The compound's derivatives have been studied for their interaction with biological targets. For example, Altenbach et al. (2008) investigated a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, providing insights into drug-receptor interactions (Altenbach et al., 2008). Demirci and Demirbas (2019) synthesized novel Mannich bases starting from a compound derivative and evaluated their anticancer activities against prostate cancer cells, showcasing the compound's potential in cancer research (Demirci & Demirbas, 2019).
Material Science and Coordination Chemistry
- The compound has found applications in material science and coordination chemistry as well. Mirzaei et al. (2012) reported the synthesis of 1D-coordination polymers containing a derivative of the compound, emphasizing its utility in the synthesis of complex molecular architectures (Mirzaei et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
1-[(6-bromopyridin-3-yl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-14-4-6-15(7-5-14)9-10-2-3-11(12)13-8-10/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKOKIXKKLJMMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CN=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

